![molecular formula C9H8BrFO2 B2724374 4-Bromo-2-ethoxy-6-fluorobenzaldehyde CAS No. 1638951-93-5](/img/structure/B2724374.png)
4-Bromo-2-ethoxy-6-fluorobenzaldehyde
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Overview
Description
4-Bromo-2-ethoxy-6-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8BrFO2 . It is used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-ethoxy-6-fluorobenzaldehyde consists of a benzene ring substituted with bromo, ethoxy, fluoro, and aldehyde functional groups . The exact positions of these substituents can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
4-Bromo-2-ethoxy-6-fluorobenzaldehyde is a solid compound . Its melting point is between 58-62 °C . The compound has a molecular weight of 247.0610232 .Scientific Research Applications
Organic Synthesis and Characterization
Researchers have developed synthetic pathways for creating complex molecules from bromo-fluoro substituted benzaldehydes, showcasing their utility in creating new chemical entities with potential application in medicinal chemistry and material science. For instance, synthesis and characterization of fluorinated benzothiazepines and pyrazolines were reported, where bromo-fluoro benzaldehydes served as key intermediates, highlighting their role in generating novel compounds with potential therapeutic applications (Jagadhani, Kundlikar, & Karale, 2015).
Probe Design for Biological Applications
Fluorinated and brominated benzaldehydes have been utilized in the design of chemosensors and probes for detecting ions and molecules in biological systems. A study demonstrated the use of a bromo-hydroxybenzaldehyde derivative in creating a multifunctional probe capable of detecting various ions and molecules in living cells and zebrafishes, illustrating the compound's potential in environmental and biological monitoring (Zhao et al., 2019).
Spectroscopy and Computational Studies
Investigations into the molecular structure and properties of bromo-fluoro benzaldehydes using techniques like X-ray diffraction and vibrational spectroscopy, complemented by computational methods, provide deep insights into their chemical behavior and potential applications. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were explored, offering valuable information on the molecular conformation and stability of such compounds (Tursun et al., 2015).
Safety and Hazards
4-Bromo-2-ethoxy-6-fluorobenzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-bromo-2-ethoxy-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSUPHHCNMYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxy-6-fluorobenzaldehyde | |
CAS RN |
1638951-93-5 |
Source
|
Record name | 4-bromo-2-ethoxy-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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